3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
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Overview
Description
3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a piperidin-2-one core, a fluorophenyl group, and an azocane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidin-2-one ring.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with a nucleophile to attach the fluorophenyl group to the piperidin-2-one core.
Attachment of the Azocane Moiety: The azocane group can be introduced via reductive amination or other suitable coupling reactions, where an azocane derivative reacts with an intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidin-2-one ring or the azocane moiety.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified ring structures.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Azocan-1-ylmethyl)-1-[(2-chlorophenyl)methyl]-3-hydroxypiperidin-2-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
3-(Azocan-1-ylmethyl)-1-[(2-bromophenyl)methyl]-3-hydroxypiperidin-2-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.
3-(Azocan-1-ylmethyl)-1-[(2-iodophenyl)methyl]-3-hydroxypiperidin-2-one: Similar structure with an iodophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-(Azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-(azocan-1-ylmethyl)-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c21-18-10-5-4-9-17(18)15-23-14-8-11-20(25,19(23)24)16-22-12-6-2-1-3-7-13-22/h4-5,9-10,25H,1-3,6-8,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXLUFEBQEJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2(CCCN(C2=O)CC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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